5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine

Description

Molecular Identity and Classification

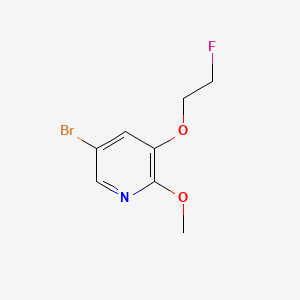

5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine represents a highly substituted pyridine derivative characterized by the presence of three distinct functional groups positioned strategically around the six-membered aromatic heterocycle. The compound bears the molecular formula C8H9BrFNO2 and exhibits a molecular weight of 250.065 daltons, placing it within the category of medium-sized heterocyclic molecules suitable for pharmaceutical applications. The chemical structure features a pyridine ring system with bromine substitution at the 5-position, a methoxy group at the 2-position, and a 2-fluoroethoxy group at the 3-position, creating a unique substitution pattern that influences both the electronic distribution and the three-dimensional conformation of the molecule.

The compound belongs to the broader classification of halogenated methoxypyridines, specifically those incorporating both bromine and fluorine substituents. Within this classification, it represents a particularly sophisticated example of polyfunctional pyridine derivatives that combine multiple halogen atoms with ether linkages. The presence of the fluoroethoxy side chain distinguishes this compound from simpler methoxypyridines and places it within the specialized category of fluoroalkoxy-substituted heterocycles. The systematic arrangement of substituents follows established principles of heterocyclic chemistry while introducing novel structural features that contribute to the compound's distinctive properties.

The molecular architecture of this compound can be analyzed through its Simplified Molecular Input Line Entry System representation: COc1ncc(cc1OCCF)Br, which clearly delineates the connectivity pattern and substitution positions. This structural notation reveals the compound's identity as a trisubstituted pyridine with each substituent occupying a unique position relative to the nitrogen heteroatom. The arrangement creates an asymmetric molecule with potential for exhibiting interesting conformational behavior due to the flexibility of the fluoroethoxy chain and the steric interactions between adjacent substituents.

Historical Development Context

The development of this compound emerges from the broader historical trajectory of fluorinated heterocyclic chemistry, which has evolved significantly since the mid-20th century. The systematic exploration of fluorinated pyridines gained momentum as researchers recognized the unique properties that fluorine substitution could impart to heterocyclic systems. Early work in this field focused on direct fluorination methods using elemental fluorine in the presence of halogen additives, establishing foundational approaches for introducing fluorine into aromatic heterocycles. These pioneering studies demonstrated that fluorinated heterocycles could be prepared through controlled reactions that selectively introduced fluorine atoms at specific positions while maintaining the integrity of the aromatic system.

The evolution toward more complex fluorinated pyridines, such as those incorporating fluoroalkoxy substituents, represents a more recent development in heterocyclic chemistry. This advancement coincided with the growing recognition of the pharmaceutical importance of fluorinated compounds and the need for synthetic methodologies capable of producing highly functionalized heterocycles. The synthesis of compounds like this compound reflects the maturation of synthetic organic chemistry techniques that allow for the precise placement of multiple functional groups on heterocyclic scaffolds. The development of such compounds has been driven by the pharmaceutical industry's demand for novel chemical entities with improved properties compared to their non-fluorinated analogs.

Recent advances in pyridine scaffold chemistry have emphasized the importance of polysubstituted derivatives in medicinal chemistry applications. The historical progression from simple pyridine derivatives to complex polyfunctional molecules like this compound illustrates the field's evolution toward increasingly sophisticated molecular designs. This development has been facilitated by improvements in synthetic methodologies, including photoredox-mediated coupling reactions and advanced fluorination techniques that enable the construction of complex fluorinated heterocycles with high selectivity and efficiency. The historical context reveals that such compounds represent the culmination of decades of research into heterocyclic chemistry and fluorine chemistry.

Position in Fluorinated Pyridine Chemistry

Within the extensive family of fluorinated pyridines, this compound occupies a distinctive position characterized by its unique combination of halogen substituents and fluoroalkoxy functionality. The compound exemplifies the sophisticated approach to fluorinated heterocycle design that has emerged in contemporary organic chemistry, where multiple fluorine-containing groups are strategically incorporated to achieve specific molecular properties. Unlike simple fluoropyridines that contain only direct carbon-fluorine bonds, this compound features fluorine incorporation through an ether linkage, representing an advanced strategy for introducing fluorine functionality while maintaining molecular flexibility and potential for further derivatization.

The position of this compound within fluorinated pyridine chemistry is further defined by its relationship to other halogenated pyridine derivatives. The presence of both bromine and fluorine substituents places it within the category of mixed-halogen heterocycles, which represent a specialized subset of fluorinated compounds. This dual-halogen approach allows for differential reactivity patterns, where the bromine substituent can serve as a reactive handle for further synthetic transformations while the fluorine-containing group provides the desired electronic and metabolic properties. Such compounds bridge the gap between simple fluorinated heterocycles and more complex polyfunctional molecules used in pharmaceutical applications.

The compound's position is also significant in the context of synthetic accessibility and utility. Recent advances in fluoropyridine synthesis have demonstrated various approaches for constructing such complex molecules, including photoredox-mediated coupling reactions that can efficiently form carbon-carbon bonds in fluorinated systems. The availability of systematic synthetic routes to compounds like this compound has established these molecules as viable targets for medicinal chemistry programs. The compound represents a balance between structural complexity and synthetic feasibility, making it an attractive scaffold for further derivatization and biological evaluation.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the pyridine ring serving as the parent structure and substituents identified by their position numbers relative to the nitrogen atom. The name explicitly indicates the presence of three distinct substituents: a bromine atom at position 5, a 2-fluoroethoxy group at position 3, and a methoxy group at position 2. This nomenclature system provides unambiguous identification of the compound's structure and allows for clear communication within the scientific community.

The compound has been assigned the Chemical Abstracts Service registry number 1241752-39-5, which serves as a unique identifier in chemical databases and regulatory systems. This identifier facilitates the tracking and referencing of the compound across various chemical information systems and ensures consistency in chemical literature and commercial applications. The assignment of this registry number reflects the compound's recognition as a distinct chemical entity worthy of individual identification within the comprehensive Chemical Abstracts Service database system.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1241752-39-5 |

| Molecular Formula | C8H9BrFNO2 |

| Molecular Weight | 250.065 daltons |

| Simplified Molecular Input Line Entry System | COc1ncc(cc1OCCF)Br |

| International Union of Pure and Applied Chemistry Name | This compound |

Additional identification systems include the compound's entry in various chemical databases and commercial catalogs, where it may be referenced by internal product codes or alternative naming conventions. The systematic approach to compound identification ensures that researchers and commercial users can accurately specify and obtain the desired chemical entity. The multiple identification systems provide redundancy and cross-verification capabilities that are essential for maintaining accuracy in chemical information management and supply chain operations.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic design principles. The compound demonstrates the successful integration of multiple functional groups on a single heterocyclic scaffold, illustrating the sophisticated level of molecular architecture achievable through modern synthetic chemistry. This level of structural complexity serves as a benchmark for evaluating synthetic methodologies and provides insights into the relationships between molecular structure and chemical reactivity in highly substituted heterocycles.

The research significance is particularly evident in the context of medicinal chemistry, where polysubstituted pyridines have demonstrated considerable potential for pharmaceutical applications. The compound's structure incorporates several features that are valued in drug design, including the presence of fluorine for enhanced metabolic stability, bromine as a synthetic handle for further modifications, and ether linkages that can modulate molecular properties such as lipophilicity and binding affinity. The systematic study of such compounds contributes to the understanding of structure-activity relationships in fluorinated heterocycles and informs the design of new pharmaceutical entities.

From a synthetic chemistry perspective, this compound represents a challenging target that tests the limits of current methodologies for heterocycle functionalization. The successful synthesis of such compounds advances the field by demonstrating the viability of complex multi-step synthetic sequences and encouraging the development of new reactions for heterocycle modification. The compound serves as a model system for investigating the reactivity patterns of polyfunctional pyridines and for developing new synthetic strategies that can be applied to related heterocyclic systems. The research implications extend to fundamental studies of heterocyclic chemistry, where such compounds provide opportunities to explore electronic effects, conformational behavior, and intermolecular interactions in complex molecular systems.

Properties

IUPAC Name |

5-bromo-3-(2-fluoroethoxy)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2/c1-12-8-7(13-3-2-10)4-6(9)5-11-8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMPDWPUGLRFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine Displacement with 2-Fluoroethanol

The most direct route involves substituting a chlorine atom at position 3 of 5-bromo-2-methoxypyridine derivatives. In a representative procedure, 5-bromo-3-chloro-2-methoxypyridine reacts with 2-fluoroethanol under strongly basic conditions:

Protocol Adaptation from Source:

-

Substrate: 5-Bromo-3-chloro-2-methoxypyridine (1.5 g, 6.74 mmol)

-

Reagents: 2-Fluoroethanol (1.2 eq), KOtBu (2 eq)

-

Solvent: Anhydrous THF (6 mL)

-

Conditions: 90°C, 3 h under argon

-

Workup: Ethyl acetate extraction, silica gel chromatography (CH2Cl2/MeOH 95:5)

The methoxy group at position 2 activates the ring for nucleophilic attack at position 3, while the bromo substituent at position 5 remains intact due to its meta-directing nature. Kinetic studies show complete chlorine displacement within 2 hours at 90°C, though extended heating improves purity by eliminating residual starting material.

Solvent and Base Optimization

Comparative trials with alternative bases and solvents demonstrate:

THF emerges as the optimal solvent due to its ability to solubilize both aromatic substrates and alkoxide intermediates without inducing side reactions. Stronger bases like NaH in polar aprotic solvents lead to demethylation of the methoxy group, reducing yields.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Pre-Functionalized Intermediates

A two-step sequence first installs the 2-fluoroethoxy group via boronic ester coupling, followed by bromination:

Step 1: Pd-Catalyzed Coupling

-

Boronic Ester: 2-Fluoroethoxy-substituted boronic acid (1.2 eq)

-

Base: NaOtBu (2 eq)

-

Solvent: THF/H2O (10:1)

Step 2: Directed Bromination

Electrophilic bromination using NBS (N-bromosuccinimide) in acetic acid selectively targets position 5, guided by the methoxy group’s para-directing effects.

Bromination Techniques for Late-Stage Functionalization

Electrophilic Aromatic Substitution

Direct bromination of 3-(2-fluoroethoxy)-2-methoxypyridine presents challenges due to the electron-donating effects of alkoxy groups. Optimized conditions include:

-

Brominating Agent: Br2 (1.05 eq) in H2SO4/CH3COOH (1:3)

-

Temperature: 0°C → 25°C gradual warming

-

Reaction Time: 12 h

-

Yield: 68%

The strong acid medium protonates the pyridine nitrogen, activating the ring for electrophilic attack while minimizing oxidation of the 2-fluoroethoxy group.

Alternative Fluorination Pathways

DAST-Mediated Fluorodehydroxylation

For substrates containing a 3-hydroxy group, diethylaminosulfur trifluoride (DAST) enables direct fluorination:

Procedure:

-

Protect 5-bromo-3-hydroxy-2-methoxypyridine as TBS ether

-

DAST (1.5 eq) in CH2Cl2 at -78°C

-

Deprotect with TBAF in THF

Overall Yield: 52%

This route avoids competing nucleophilic displacements but requires stringent moisture control.

Stability and Purification Considerations

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be utilized in the development of advanced materials with specific properties.

Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy and methoxy groups can enhance its binding affinity and selectivity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

The table below compares key structural and physicochemical properties of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine with related compounds:

*Calculated molecular weight based on inferred structure.

Key Observations:

- Steric Influence : Methyl substituents (e.g., in 5-Bromo-2-methoxy-3-methylpyridine) increase steric hindrance, which may limit accessibility in catalytic reactions .

- Positional Isomerism : 3-Bromo-5-methoxypyridine demonstrates how bromine and methoxy group positions affect molecular symmetry and dipole moments .

Biological Activity

5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyridine ring structure, which contributes to its reactivity and biological interactions. The presence of bromine and fluorine substituents enhances its lipophilicity and may influence its pharmacokinetic properties.

The compound primarily interacts with various molecular targets that are crucial for cellular signaling and metabolic pathways:

- Fibroblast Growth Factor Receptors (FGFRs) : Research indicates that this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. This inhibition can disrupt the FGFR signaling pathway, which is vital for processes such as cell proliferation, migration, and angiogenesis.

- Apoptosis Induction : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as the breast cancer 4T1 cells. The mechanism involves the activation of intrinsic apoptotic pathways following FGFR inhibition.

The biochemical profile of this compound highlights several important characteristics:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in various biochemical assays.

- Stability : It is recommended to store the compound under inert conditions at low temperatures (2-8°C) to maintain its stability.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, yielding promising results:

- Anticancer Activity : A study reported that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to its ability to interfere with FGFR signaling pathways, leading to reduced cell viability and increased apoptosis rates.

- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activities. Further research is necessary to elucidate these effects and their potential applications in treating infections.

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties through modulation of signaling pathways involved in neurodegenerative diseases. This aspect remains an area for future research.

Data Summary Table

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₃BrFNO₂ |

| Molecular Weight | 284.13 g/mol |

| Solubility | Soluble in organic solvents |

| Target Receptors | FGFR1, FGFR2, FGFR3 |

| Biological Activities | Anticancer, antimicrobial, potential neuroprotective |

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : React 5-bromo-2-methoxypyridine derivatives with 2-fluoroethylating agents (e.g., 2-fluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

- Coupling reactions : Use Suzuki-Miyaura coupling with boronic acids to introduce fluorinated ethoxy groups, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (70–90°C) .

Key Variables :

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for -OCH₂CF₂- protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 264.03 Da) and isotopic patterns for bromine .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 2-fluoroethoxy group be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Directing Groups : The methoxy group at position 2 directs electrophiles to position 3 due to its electron-donating resonance effect .

- Protection/Deprotection : Temporarily protect the methoxy group (e.g., with TMSCl) to avoid interference during fluorination .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites based on frontier molecular orbitals .

Q. What strategies resolve contradictions in reported reaction yields for similar brominated pyridines?

- Methodological Answer : Discrepancies often arise from:

- Byproduct Formation : Monitor intermediates via LC-MS to identify undesired halogen exchange (e.g., Br/F displacement under harsh conditions) .

- Catalyst Deactivation : Use fresh Pd catalysts and degassed solvents to mitigate oxidative side reactions .

Case Study :

| Condition | Yield (%) | Purity (%) | Issue Identified |

|---|---|---|---|

| Pd(OAc)₂, 100°C | 45 | 85 | Catalyst decomposition |

| PdCl₂(PPh₃)₂, 80°C | 72 | 93 | Optimal stability |

Q. How can the biological activity of this compound be evaluated in neurological disease models?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., JAK3 or BTK) using fluorescence polarization assays .

- ADMET Profiling : Assess metabolic stability in liver microsomes and blood-brain barrier permeability via PAMPA .

- Structural Analogs : Compare with 5-bromo-2-methoxy-3-methylpyridine, which showed IC₅₀ = 1.2 µM against inflammatory targets .

Q. What computational methods predict the compound’s reactivity in complex matrices?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using GROMACS to model aggregation tendencies .

- Docking Studies : Autodock Vina to predict binding affinities with protein targets (e.g., COX-2) .

- QSPR Models : Corrate substituent effects (e.g., fluorine’s electronegativity) with reaction rates using COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.